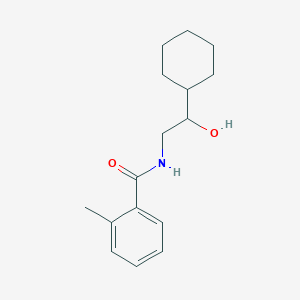
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide (HMPBTFBS) is a small molecule that has been extensively studied for its potential applications in various fields such as drug discovery, drug delivery, and biochemistry. It has been found to be a promising candidate for the development of novel drugs and drug delivery systems due to its unique properties. HMPBTFBS has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective activities. It has also been studied for its potential to be used as a drug carrier, as well as its ability to modulate the activity of various enzymes.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is still not fully understood. However, it is believed that the molecule is able to interact with various proteins and enzymes in order to modulate their activity. It is also believed that this compound is able to interact with various receptors, such as G-protein coupled receptors (GPCRs), which could be used to design new drugs with improved efficacy and safety profiles.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective anti-inflammatory agent, and has been shown to reduce inflammation in animal models of arthritis. It has also been shown to have anti-cancer activity, and has been found to inhibit the growth of various cancer cell lines in vitro. In addition, this compound has been found to have anti-infective activity, and has been shown to reduce the growth of various bacterial and fungal species in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be synthesized in a variety of ways. In addition, it is relatively non-toxic and has a wide range of biological activities. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and therefore may not be suitable for certain types of experiments. In addition, its mechanism of action is not fully understood, and further research is needed to determine its exact mechanism of action.
Orientations Futures
The potential applications of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide are vast, and further research is needed to fully understand its mechanism of action and potential applications. Future studies should focus on its ability to modulate the activity of various enzymes, as well as its potential to be used as a drug carrier. In addition, further studies should focus on its ability to interact with various receptors, such as GPCRs, which could be used to design new drugs with improved efficacy and safety profiles. Finally, further research should focus on its potential to be used as an anti-inflammatory, anti-cancer, and anti-infective agent.
Méthodes De Synthèse
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide can be synthesized in several ways, including direct synthesis from the starting materials, or by using a variety of reaction protocols. One of the most common methods for the synthesis of this compound is the reaction between 2-hydroxy-2-methyl-4-phenylbutyl chloride (HMPBC) and trifluoromethoxybenzene-1-sulfonyl chloride (TFBSCl). This reaction is carried out in the presence of a base, such as sodium or potassium hydroxide, at a temperature of 80-100°C. The reaction yields a mixture of this compound and other byproducts, which can be separated by column chromatography.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been studied extensively in the fields of drug discovery, drug delivery, and biochemistry. It has been found to be a promising candidate for the development of novel drugs and drug delivery systems due to its unique properties. In drug delivery, this compound has been used as a carrier to deliver drugs to targeted tissues. It has also been studied for its ability to modulate the activity of various enzymes, which could be used to design new drugs with improved efficacy and safety profiles. In biochemistry, this compound has been used to study the structure and function of various proteins and enzymes, as well as to investigate the mechanism of action of various drugs.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-17(23,12-11-14-5-3-2-4-6-14)13-22-27(24,25)16-9-7-15(8-10-16)26-18(19,20)21/h2-10,22-23H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZIVGZVBWQEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)
![methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495109.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)

![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495134.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)

![(3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B6495156.png)
![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride](/img/structure/B6495184.png)